molecular formula C41H78O5 B1244329 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol

1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol

Katalognummer: B1244329
Molekulargewicht: 651.1 g/mol
InChI-Schlüssel: BZRVDTDUKMXTCU-QZEPCWIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DG(16:1(9Z)/22:0/0:0)[iso2], also known as diacylglycerol(38:1) or DG(16:1/22:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:0) pathway, phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:0) pathway, and the retinol metabolism pathway. DG(16:1(9Z)/22:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include vitamin a deficiency, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/20:2(11Z, 14Z)) pathway.
DG(16:1(9Z)/22:0/0:0) is a diglyceride.

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism and Biosynthesis in the Brain

Research by Natarajan and Schmid (1977) examined the metabolism of long-chain alcohols in the brain, revealing that substances like 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol are metabolized differently. This study contributes to understanding the role of such lipids in brain lipid biosynthesis (Natarajan & Schmid, 1977).

Enzymatic Substrate Suitability

Holub and Piekarski (1978) investigated the suitability of various 1,2-diacyl-sn-glycerols as substrates for diacylglycerol kinase in rat brain microsomes. Their findings are crucial for understanding the enzymatic processes involving compounds like this compound (Holub & Piekarski, 1978).

Microalgae and Glycerolipids

Son et al. (2001) identified new galactolipids from marine microalgae, which included derivatives of this compound. This expands our understanding of marine glycerolipid diversity and its potential applications (Son et al., 2001).

Algal Fermentation for DHA Production

Ethier et al. (2011) explored the use of algae Schizochytrium limacinum in fermenting biodiesel-derived crude glycerol for docosahexaenoic acid (DHA) production. This research is significant for biofuel and nutritional industries, involving the use of glycerolipids (Ethier et al., 2011).

Molecular Modeling of Diacylglycerols

Applegate and Glomset (1991) conducted a computer modeling study to understand the conformation of model diacylglycerols, which can include molecules similar to this compound. This research aids in understanding lipid structure and behavior in biological systems (Applegate & Glomset, 1991).

Glycerolipid Metabolism in Cells

The study by Roughan and Slack (1982) on the cellular organization of glycerolipid metabolism provides insights into how cells manage lipid substances, including this compound (Roughan & Slack, 1982).

Eigenschaften

Molekularformel

C41H78O5

Molekulargewicht

651.1 g/mol

IUPAC-Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] docosanoate

InChI

InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h14,16,39,42H,3-13,15,17-38H2,1-2H3/b16-14-/t39-/m0/s1

InChI-Schlüssel

BZRVDTDUKMXTCU-QZEPCWIRSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 4
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.